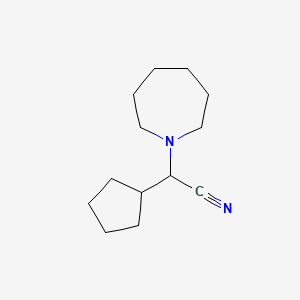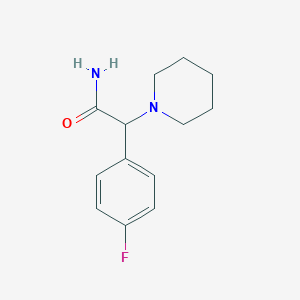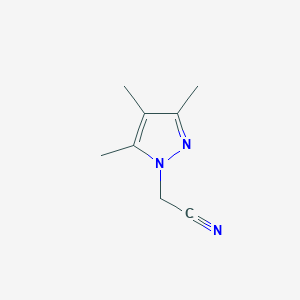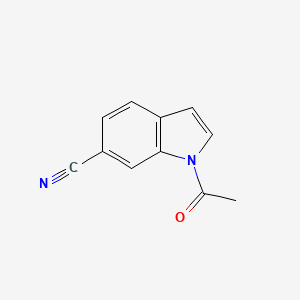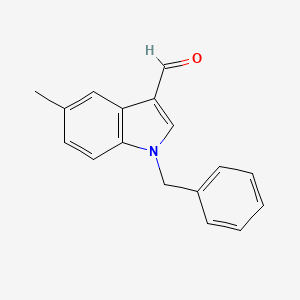
1-benzyl-5-methyl-1H-indole-3-carbaldehyde
Overview
Description
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C17H15NO . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, in the preparation of inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules and play a vital role as precursors for the synthesis of various heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the 1-position of an indole ring, a methyl group attached to the 5-position, and a carbaldehyde group attached to the 3-position .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are known to undergo C–C and C–N coupling reactions and reductions . They are also used in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
The molecular weight of this compound is 249.31 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Transformations
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde is a compound of interest in organic chemistry due to its potential as a precursor in various synthetic routes, especially in the synthesis of indoles and their derivatives. Indoles are a crucial scaffold in pharmaceuticals, agrochemicals, and dyes due to their biological and chemical properties. The synthesis of indoles has been a significant area of study, with numerous methods developed over the years. A comprehensive review of indole synthesis methods highlights the diversity of strategies employed to access this important heterocyclic motif, including those that could potentially involve this compound as a precursor or intermediate (Taber & Tirunahari, 2011).
Anticancer Applications
The Knoevenagel condensation reaction, an important tool in organic synthesis, has been utilized to create a variety of compounds with potential anticancer activities. Specifically, this reaction can be employed to synthesize α, β-unsaturated ketones/carboxylic acids, which are pivotal in the development of biologically active molecules. Given the structural similarity, this compound could serve as a key substrate in generating novel compounds through this methodology, underscoring its value in medicinal chemistry research aimed at cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Applications in Material Science
In material science, the structural motifs derived from or related to this compound could be integral in the design of new materials. The study of benzoxazoles, for instance, demonstrates the relevance of aromatic compounds with nitrogen heterocycles in developing materials with significant properties. While not directly mentioning this compound, the research indicates the broader applicability of similar structures in creating functional materials, suggesting potential avenues for its derivatives in material science applications (Özil & Menteşe, 2020).
Environmental and Biological Significance
The environmental impact and biological significance of chemical compounds, including those related to this compound, are areas of ongoing research. Understanding the interactions of these compounds with biological systems and their potential environmental footprint is crucial. Although not directly related to this compound, studies on the epigenetic effects of environmental chemicals highlight the importance of assessing the biological and environmental implications of chemical exposure, underscoring the need for comprehensive studies on all chemical agents, including those related to this compound (Baccarelli & Bollati, 2009).
Mechanism of Action
Target of Action
1-Benzyl-5-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to interact with multiple receptors, making them valuable for developing new biologically active compounds . This compound has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological activities . The interaction of this compound with its targets can result in changes at the molecular and cellular levels, contributing to its biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given its use in the preparation of various inhibitors , it may have potential therapeutic applications
Future Directions
The recent advances in 1H-indole-3-carbaldehyde chemistry, including the synthesis of its derivatives like 1-benzyl-5-methyl-1H-indole-3-carbaldehyde, highlight the potential for further exploitation in the assembly of pharmaceutically interesting scaffolds . The inherent functional groups in these compounds can undergo various reactions, offering access to complex molecules and diverse functional groups . This opens up numerous possibilities for future research and applications in medicinal and pharmaceutical chemistry.
properties
IUPAC Name |
1-benzyl-5-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-7-8-17-16(9-13)15(12-19)11-18(17)10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFBXYXXTBILIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218282 | |
| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134334-45-4 | |
| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)
![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)
![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)
![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)
